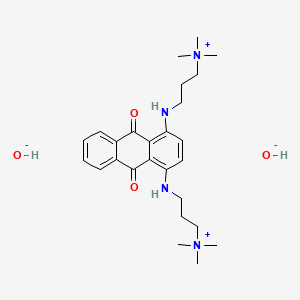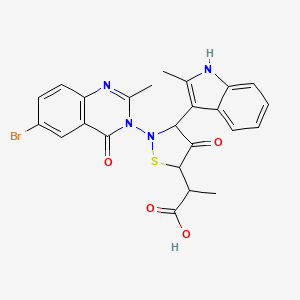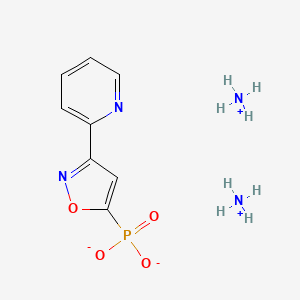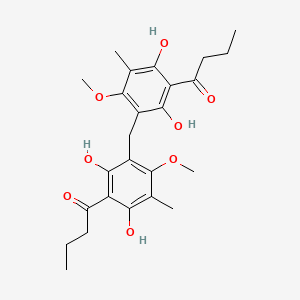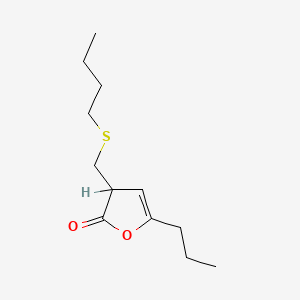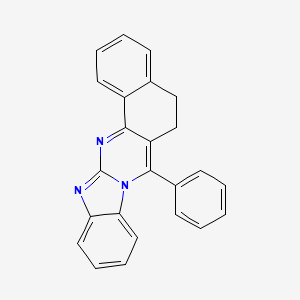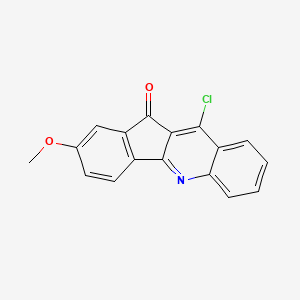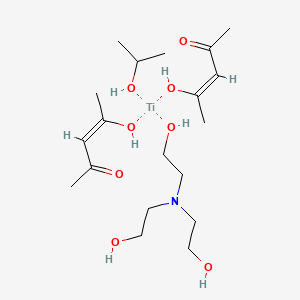
1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include precursors for the acrylate group and the polyether backbone.
Formation of the Polyether Backbone: The polyether backbone is synthesized through a series of etherification reactions, where alcohols react with alkyl halides under basic conditions.
Introduction of the Acrylate Group: The acrylate group is introduced through esterification reactions, where carboxylic acids react with alcohols in the presence of acid catalysts.
Final Assembly: The final step involves the coupling of the polyether backbone with the acrylate group, typically through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the etherification and esterification reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques such as distillation, crystallization, and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acrylate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols.
科学的研究の応用
1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate has several scientific research applications:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with unique properties.
Materials Science: The compound’s structure allows for the creation of materials with specific mechanical and thermal properties.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
作用機序
The mechanism of action of 1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.
Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
- 1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl methacrylate
- 1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl butyrate
Uniqueness
1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
特性
CAS番号 |
94160-32-4 |
|---|---|
分子式 |
C24H38O10 |
分子量 |
486.6 g/mol |
IUPAC名 |
1-[2-(2-prop-2-enoyloxypropoxy)-3-[2-(2-prop-2-enoyloxypropoxy)propoxy]propoxy]propan-2-yl prop-2-enoate |
InChI |
InChI=1S/C24H38O10/c1-8-22(25)32-18(5)12-29-16-21(31-14-20(7)34-24(27)10-3)15-28-11-17(4)30-13-19(6)33-23(26)9-2/h8-10,17-21H,1-3,11-16H2,4-7H3 |
InChIキー |
PWFXFAXUOCRECU-UHFFFAOYSA-N |
正規SMILES |
CC(COCC(COCC(C)OC(=O)C=C)OCC(C)OC(=O)C=C)OCC(C)OC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



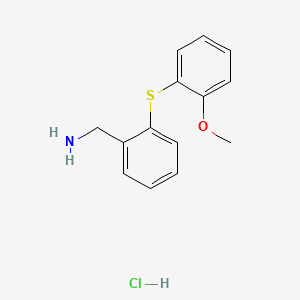
![1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione](/img/structure/B12706001.png)
